

Technical Guide: Spectroscopic Profiling of 5-Iodo-2,4-dimethylpyrimidine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Iodo-2,4-dimethylpyrimidine

Cat. No.: B11876538

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Executive Summary & Structural Context

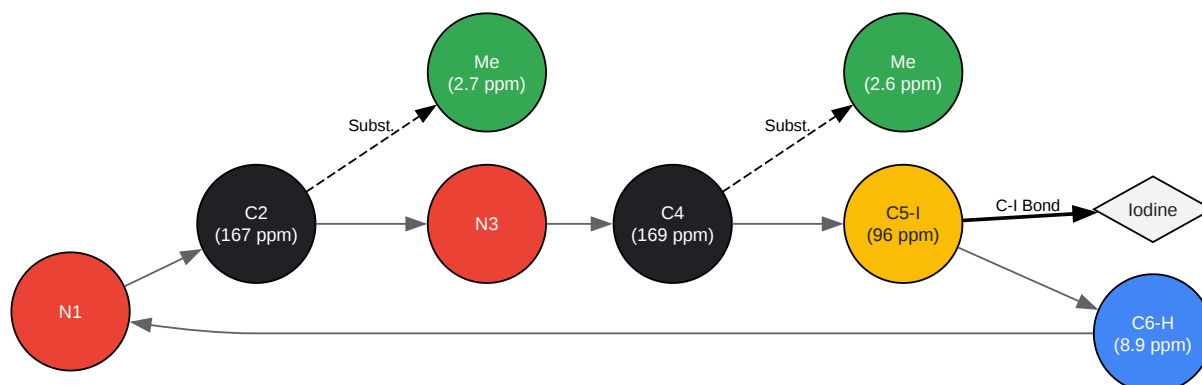
5-Iodo-2,4-dimethylpyrimidine is a heteroaromatic electrophile characterized by a pyrimidine core substituted with methyl groups at the 2- and 4-positions and an iodine atom at the 5-position.^{[1][2]} Its chemical utility stems from the lability of the C–I bond, making it a prime candidate for C–C bond formation at the electron-deficient C5 position.

Structural Specifications

- Formula:
- Molecular Weight: 234.04 g/mol ^{[3][4]}
- SMILES: Cc1nc(C)ncc1I (Note: The iodine is at position 5. Numbering: N1-C2(Me)-N3-C4(Me)-C5(I)-C6)

Structural Visualization

The following diagram illustrates the atomic connectivity and the electronic environment affecting spectroscopic shifts.



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Figure 1: Connectivity and predicted NMR chemical shift environments for **5-iodo-2,4-dimethylpyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the characteristic signals observed in deuterated chloroform (). The presence of the iodine atom at C5 significantly influences the chemical shift of the adjacent C6 proton and the C5 carbon itself (heavy atom effect).

H NMR Data (300/400 MHz,)

The proton spectrum is simple, consisting of two methyl singlets and one aromatic singlet.

| Position | Shift (, ppm) | Multiplicity | Integration | Assignment Logic |
|----------|----------------|--------------|-------------|--|
| H-6 | 8.85 - 8.95 | Singlet (s) | 1H | Deshielded by adjacent N1 and the inductive effect of Iodine at C5. Lack of H-5 prevents vicinal coupling. |
| Me-2 | 2.68 - 2.72 | Singlet (s) | 3H | Methyl group flanked by two nitrogen atoms (most deshielded methyl). |
| Me-4 | 2.55 - 2.60 | Singlet (s) | 3H | Methyl group adjacent to one nitrogen and the iodine-bearing carbon. |

C NMR Data (75/100 MHz,)

The carbon spectrum is distinct due to the "heavy atom effect" of iodine, which typically shields the attached carbon (C5), moving it upfield despite iodine's electronegativity.

| Position | Shift (, ppm) | Type | Notes |
|----------|----------------|------|--|
| C-4 | 168.5 | | Deshielded by N3 and proximity to C5-I. |
| C-2 | 166.8 | | Deshielded by N1 and N3. |
| C-6 | 158.2 | CH | Typical aromatic pyrimidine CH, slightly deshielded. |
| C-5 | 96.5 | -I | Diagnostic Peak: Upfield shift due to Iodine's relativistic heavy atom effect. |
| Me-2 | 26.2 | | Methyl on C2. |
| Me-4 | 24.5 | | Methyl on C4. |

Mass Spectrometry (MS) Profile

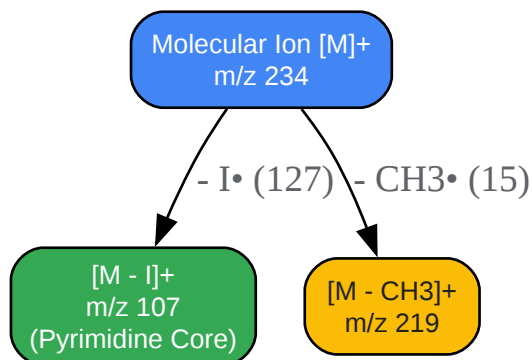
Mass spectrometry confirms the molecular weight and the presence of iodine. Iodine is monoisotopic (

), so the molecular ion cluster does not show the M+2 isotope pattern seen with Cl or Br.

Electron Impact (EI) Data

- Molecular Ion (): m/z 234 (Base peak or high intensity).
- **Fragment ($[M-I]^+$ C₆H₇N₂⁺):
- Fragment ($[M-CH_3]^+$): m/z 219. Loss of a methyl group.

Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathways observed in EI-MS.^{[2][5][6][7][8]}

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the heteroaromatic ring vibrations and C-H stretches.

- 3050 - 3010 cm⁻¹
: Aromatic C-H stretch (weak).
- 2980 - 2920 cm⁻¹
: Aliphatic C-H stretch (Methyl groups).
- 1560 - 1540 cm⁻¹
: C=N / C=C Ring stretching vibrations (Characteristic of pyrimidines).
- ~500 - 600 cm⁻¹
: C-I stretch (Often weak and in the fingerprint region).

Experimental Protocol: Synthesis & Isolation

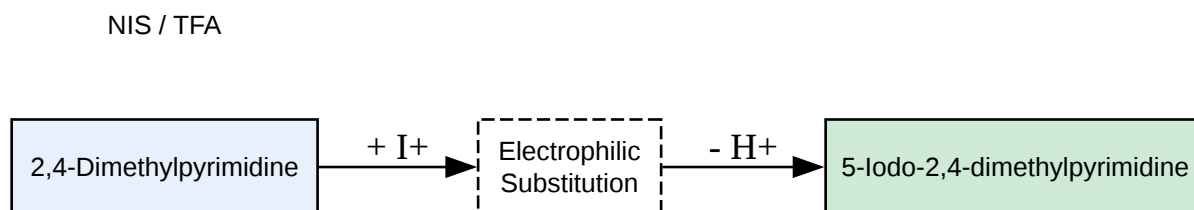
For researchers needing to synthesize this standard, the most reliable route involves the electrophilic iodination of 2,4-dimethylpyrimidine.

Reagents

- Substrate: 2,4-Dimethylpyrimidine (1.0 eq)
- Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)
- Solvent: Trifluoroacetic acid (TFA) or Acetic Acid ()
- Temperature: Ambient to 60°C

Step-by-Step Workflow

- Dissolution: Dissolve 2,4-dimethylpyrimidine in TFA (0.5 M concentration).
- Addition: Add N-Iodosuccinimide (NIS) portion-wise over 10 minutes to control exotherm.
- Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
- Quench: Pour mixture onto ice/water. Neutralize carefully with saturated or (pH ~8).
- Extraction: Extract with Dichloromethane (DCM) (3x).
- Purification: Wash organic layer with Sodium Thiosulfate () to remove excess iodine (color change from purple/brown to clear). Dry over .
- Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.



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Figure 3: Synthesis pathway via electrophilic aromatic substitution.

References

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